molecular formula C16H15BrN4O2S2 B12044383 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B12044383
M. Wt: 439.4 g/mol
InChI Key: VSMSIBVQVZFCKQ-UHFFFAOYSA-N
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Description

7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a thiadiazolo ring, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-(4-bromophenyl)-2-oxoethyl bromide.

    Formation of Intermediate: This intermediate is then reacted with thiourea to form 2-(4-bromophenyl)-2-oxoethylthiourea.

    Cyclization: The intermediate undergoes cyclization with tert-butyl isocyanate to form the thiadiazolo-triazinone core.

The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiadiazolo-triazinone core can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
  • 7-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Uniqueness

The presence of the bromophenyl group in 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C16H15BrN4O2S2

Molecular Weight

439.4 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-tert-butyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C16H15BrN4O2S2/c1-16(2,3)12-13(23)21-14(19-18-12)25-15(20-21)24-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3

InChI Key

VSMSIBVQVZFCKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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